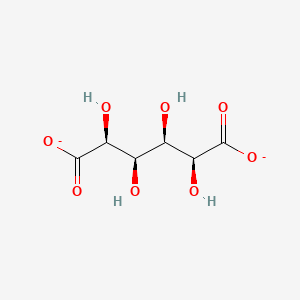![molecular formula C16H22O2 B1237200 4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol](/img/structure/B1237200.png)
4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a 3,7-dimethylocta-2,6-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol can be achieved through several methods. . The reaction conditions typically involve the use of strong acids or bases, along with appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes, such as the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired dihydroxybenzene . This method is efficient and can be scaled up for commercial production.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . It may also interact with specific enzymes and receptors, modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol is unique due to the presence of the 3,7-dimethylocta-2,6-dienyl side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s lipophilicity and may influence its interaction with biological membranes and molecular targets.
Properties
Molecular Formula |
C16H22O2 |
|---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H22O2/c1-12(2)5-4-6-13(3)7-8-14-9-10-15(17)11-16(14)18/h5,7,9-11,17-18H,4,6,8H2,1-3H3/b13-7+ |
InChI Key |
RGUSQESFCCLNEG-NTUHNPAUSA-N |
SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1)O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)

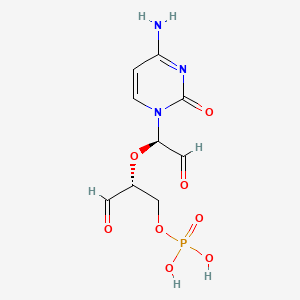
![[(1S,3S,5R,8Z,13S,14S,15R)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1237122.png)
![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride](/img/structure/B1237123.png)
![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)
![(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1237128.png)
![2-Amino-1-[1-(carbamohydrazonoylhydrazinylidene)propan-2-ylideneamino]guanidine](/img/structure/B1237131.png)
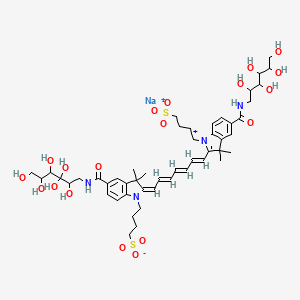
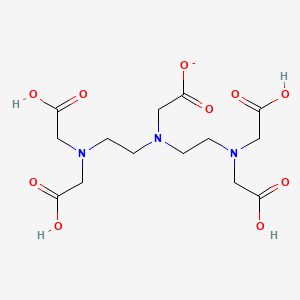
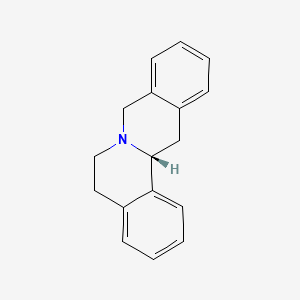
![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]](/img/structure/B1237137.png)
